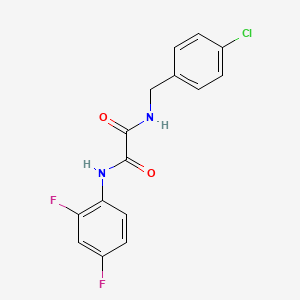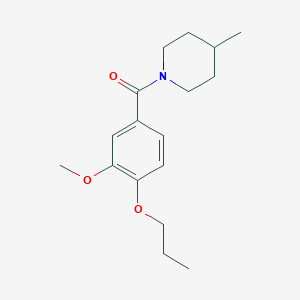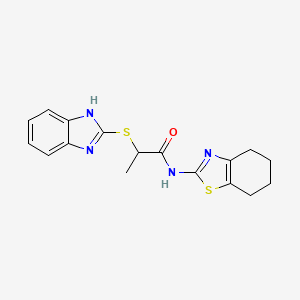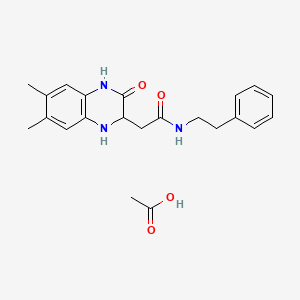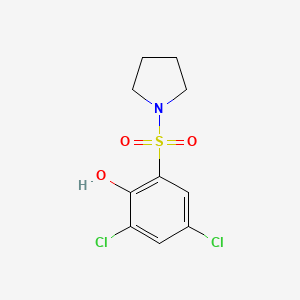
2,4-dichloro-6-(1-pyrrolidinylsulfonyl)phenol
説明
DPC is a synthetic compound that was first synthesized in the 1970s. It belongs to the family of sulfonamide compounds and has been extensively studied for its biological properties. DPC has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
DPC has been extensively studied for its applications in neuroscience research. It has been found to have a potent inhibitory effect on the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the brain. DPC has also been found to inhibit the activity of the protein kinase C, which is involved in the regulation of neuronal signaling.
作用機序
DPC exerts its effects by binding to the active site of carbonic anhydrase and protein kinase C. This binding results in the inhibition of their activity, leading to a decrease in the levels of carbon dioxide and an increase in the levels of bicarbonate in the brain. This, in turn, leads to a decrease in the activity of neurons and a reduction in the release of neurotransmitters.
Biochemical and physiological effects:
DPC has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of carbon dioxide in the brain, leading to a decrease in the activity of neurons. DPC has also been found to reduce the levels of glutamate, a neurotransmitter that is involved in the regulation of neuronal signaling. This reduction in glutamate levels leads to a decrease in the excitability of neurons.
実験室実験の利点と制限
DPC has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase and protein kinase C, making it an ideal tool for studying the role of these enzymes in the brain. It is also relatively stable and can be stored for long periods of time. However, DPC has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the brain. Additionally, DPC has been found to have some toxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DPC. One area of research is the development of new compounds that have similar properties to DPC but with fewer toxic effects. Another area of research is the study of the role of carbonic anhydrase and protein kinase C in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of DPC may lead to more efficient and cost-effective production of this compound.
In conclusion, DPC is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to have a wide range of applications in neuroscience research and has been extensively studied for its effects on carbonic anhydrase and protein kinase C. While DPC has some limitations for lab experiments, it has several advantages and has potential for future research.
特性
IUPAC Name |
2,4-dichloro-6-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-7-5-8(12)10(14)9(6-7)17(15,16)13-3-1-2-4-13/h5-6,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKQMARVSRNCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
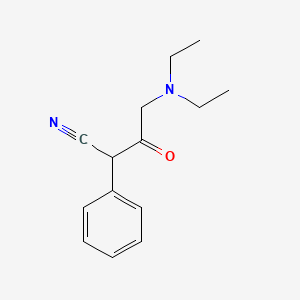
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
